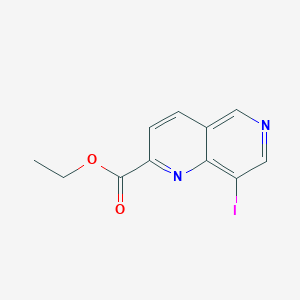

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Description

The exact mass of the compound Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is 327.97088 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFHXYOFZDOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704703 | |

| Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005030-67-0 | |

| Record name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Topic: Synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., FGFR4, PI3K) and radiopharmaceutical imaging agents. The specific derivative ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a critical intermediate; the C2-ester provides a handle for heterocycle formation or amide coupling, while the C8-iodide serves as a versatile electrophile for cross-coupling reactions (Suzuki, Sonogashira) to install diversity at the "meta" position relative to the N6 nitrogen.

This guide details a high-fidelity, two-step synthetic route. Unlike low-yielding Skraup syntheses or complex ring-closing metathesis approaches, this protocol utilizes a robust Friedländer condensation followed by a regioselective electrophilic iodination . This strategy minimizes step count and maximizes regiocontrol.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage functionalization of the C8 position. Direct halogenation of electron-deficient heteroaromatics is often avoided due to poor reactivity; however, specific activation of

Strategic Logic:

-

C8-I Bond: Installed via electrophilic aromatic substitution (

) on the pre-formed naphthyridine core. -

Naphthyridine Core: Constructed via [4+2] condensation (Friedländer type) between an ortho-amino aldehyde and a pyruvate derivative.

Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage iodination.

Step-by-Step Synthetic Protocol

Step 1: Construction of the 1,6-Naphthyridine Core

The formation of the 1,6-naphthyridine ring system is achieved by condensing 4-aminonicotinaldehyde (4-amino-3-pyridinecarboxaldehyde) with ethyl pyruvate . This reaction is thermodynamically driven by the formation of the stable aromatic bicycle and the loss of water.

Reagents & Materials:

-

Ethyl pyruvate (1.5 equiv)

-

Piperidine (0.1 equiv, catalyst)

-

Ethanol (Absolute, anhydrous preferred)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminonicotinaldehyde (e.g., 5.0 g, 41 mmol) in absolute ethanol (50 mL).

-

Addition: Add ethyl pyruvate (7.1 g, 61 mmol) followed by catalytic piperidine (0.4 mL).

-

Reflux: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (

or Ar) for 4–6 hours. Monitor consumption of the aldehyde by TLC (5% MeOH in DCM). -

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

-

If solid forms: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

If solution remains: Concentrate the solvent in vacuo.[3] Dissolve the residue in DCM, wash with water and brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (

, Ethyl Acetate/Hexanes gradient).

Mechanistic Insight: The amino group of the pyridine attacks the ketone of the pyruvate to form an imine (Schiff base). Subsequent tautomerization to the enamine allows the C3-position of the pyridine (which is electron-rich in the enamine form) or the aldehyde (via enol attack) to close the ring. In this specific Friedländer-type condensation, the aldehyde carbon becomes C4 and the pyruvate ketone carbon becomes C2.

Step 2: Regioselective C8-Iodination

1,6-Naphthyridines are electron-deficient, making electrophilic substitution difficult. However, the N6 nitrogen deactivates positions 5 and 7 (ortho/para) more strongly than position 8 (meta). By using a "superelectrophilic" iodine source generated from

Reagents & Materials:

- -Iodosuccinimide (NIS) (1.2 equiv)

- -Toluenesulfonic acid monohydrate (PTSA) (0.4 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Preparation: Dissolve ethyl 1,6-naphthyridine-2-carboxylate (e.g., 2.0 g, 9.9 mmol) in anhydrous THF (100 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. This temperature control is critical to prevent decomposition and improve regioselectivity.

-

Activation & Addition: Add PTSA (0.75 g, 3.9 mmol) followed by the portion-wise addition of NIS (2.67 g, 11.9 mmol) over 10 minutes.

-

Reaction: Stir at -10°C for 30 minutes, then allow the mixture to warm to room temperature naturally. Stir for an additional 12–24 hours.

-

Quench: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize excess iodine (indicated by the fading of any dark color). -

Extraction: Dilute with ethyl acetate. Wash the organic layer with saturated

(to remove acid) and brine. -

Purification: Dry over

and concentrate. Purify via flash chromatography on silica gel (eluent: 20-50% EtOAc in Hexanes) or neutral alumina.

Troubleshooting:

-

Low Conversion: If starting material remains after 24h, add an additional 0.5 equiv of NIS and 0.2 equiv of PTSA and warm slightly (to 30°C).

-

Regioisomers: If C3-iodination (beta to the ester) is observed, ensure the temperature is kept low during the initial addition. The C8 position is electronically favored, but higher temperatures can lead to less selective radical processes.

Mechanistic Visualization

The regioselectivity is governed by the electronic deactivation patterns of the N6 nitrogen.

Figure 2: Mechanistic pathway for acid-catalyzed iodination. The 'meta' relationship to N6 directs the electrophile to C8.

Data Summary & Specifications

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 328.11 g/mol |

| CAS Number | 1005030-67-0 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, THF; Low solubility in water |

| Storage | 2-8°C, Protect from light (Iodides are photosensitive) |

| Key NMR Signals | 1H NMR (CDCl3): |

References

-

Primary Synthesis Protocol (Patent): Guerard, F., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent EP 2 363 399 A1.[10][11] (Detailed procedure for the conversion of ethyl 1,6-naphthyridine-2-carboxylate to the 8-iodo derivative using NIS/PTSA).

-

Friedländer Condensation Review: Marco-Contelles, J., et al. (2009). Synthesis of 1,8-naphthyridines and related compounds. Chemical Reviews, 109(6), 2652-2671. (Provides general conditions for amino-pyridine condensations applicable to the 1,6-isomer).

-

Mechanism of NIS Iodination: Castanet, A. S., et al. (2002).[12] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. (Foundational work on acid-catalyzed NIS iodination).

Sources

- 1. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 2. 4-Amino-pyridine-3-carboxaldehyde AldrichCPR 42373-30-8 [sigmaaldrich.com]

- 3. AU2020282768A1 - Thiadiazolyl derivatives as DNA Polymerase Theta inhibitors - Google Patents [patents.google.com]

- 4. Ethyl 8-iodoisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 40740-41-8|Methyl 4-Iodopyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. EP2363399A1 - Analogues d'halobenzamides marqués en tant que radiopharmaceutiques - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. organic-chemistry.org [organic-chemistry.org]

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate physical properties

This technical guide details the physical properties, synthesis, and spectral characterization of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS 1005030-67-0), a critical heterocyclic intermediate used in the development of radiopharmaceuticals and kinase inhibitors.

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a functionalized diazanaphthalene derivative characterized by a 1,6-naphthyridine core substituted with an ethyl ester at the C2 position and an iodine atom at the C8 position.[1] It serves as a high-value scaffold in medicinal chemistry, particularly as a precursor for melanoma-targeting radiopharmaceuticals and benzamide analogues. The C8-iodine moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or radiohalogen exchange, while the C2-ester allows for further derivatization into amides or heterocycles.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Property | Detail |

| IUPAC Name | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate |

| CAS Number | 1005030-67-0 |

| Molecular Formula | C₁₁H₉IN₂O₂ |

| Molecular Weight | 328.11 g/mol |

| SMILES | CCOC(=O)C1=NC2=C(I)C=NC=C2C=C1 |

| InChIKey | Not universally assigned; Derivative of 1,6-naphthyridine |

| Structural Features | Planar bicyclic aromatic system; Electron-deficient rings (π-deficient); Hydrogen bond acceptor (N1, N6, Carbonyl O). |

Physical & Physicochemical Properties

The following data represents experimental values derived from isolated pure material (recrystallized or chromatographed).

Experimental Physical Constants

| Property | Value | Conditions / Notes |

| Physical State | Solid | Crystalline powder |

| Color | Yellow to Pale Yellow | - |

| Melting Point | 135 – 137 °C | Experimental [1] |

| Rf Value | 0.83 | Alumina (Al₂O₃), EtOAc/Cyclohexane (7:3) [1] |

| Solubility | Soluble | CDCl₃, DMSO, Ethyl Acetate, DCM |

| Solubility | Insoluble | Water (Predicted) |

Computed Physicochemical Descriptors

Values calculated using consensus algorithms (ACD/Labs, ChemAxon).

| Descriptor | Value | Significance |

| LogP (Octanol/Water) | ~2.5 - 2.8 | Moderate lipophilicity; suitable for CNS/membrane penetration. |

| TPSA | ~52 Ų | Good oral bioavailability profile (<140 Ų). |

| H-Bond Donors | 0 | - |

| H-Bond Acceptors | 4 | N1, N6, Ester Oxygens. |

| pKa (Conjugate Acid) | ~2.1 (N6) | The pyridine nitrogen at pos 6 is the most basic site, though weakly so due to the electron-withdrawing ester and iodine. |

Spectral Characterization

The following spectral data confirms the regiochemistry of the 8-iodo substitution.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ [1]

| Nucleus | Frequency | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 200 MHz | 1.51 | Triplet (J=7 Hz) | 3H | Ester -CH₃ |

| ¹H | 200 MHz | 4.55 | Quartet (J=7 Hz) | 2H | Ester -CH₂- |

| ¹H | 200 MHz | 8.32 | Doublet (J=8 Hz) | 1H | Ar-H (C3 or C4) |

| ¹H | 200 MHz | 8.39 | Doublet (J=8 Hz) | 1H | Ar-H (C3 or C4) |

| ¹H | 200 MHz | 9.23 | Singlet | 1H | Ar-H (C5 or C7) |

| ¹H | 200 MHz | 9.28 | Singlet | 1H | Ar-H (C5 or C7) |

Note: The presence of two singlets in the aromatic region (9.23, 9.28 ppm) is diagnostic for the 1,6-naphthyridine core substituted at the 8-position, preventing coupling between H5 and H7.

Carbon-13 NMR (¹³C)

Solvent: CDCl₃, 100 MHz [1] Peaks (δ ppm): 14.2, 62.7, 100.9 (C-I), 123.4, 125.2, 137.9, 149.3, 152.8, 153.2, 155.2, 164.3 (C=O).[2]

Mass Spectrometry (MS)

Ionization: EI/ESI

-

Molecular Ion (M⁺): m/z 328 (18%)[2]

-

Base Peak: m/z 256 (100%) [Loss of Ethyl ester group -COOEt]

-

Fragments: m/z 284, 228, 129, 101.[2]

Infrared Spectroscopy (IR)

Medium: CCl₄

-

Carbonyl (C=O): 1742 cm⁻¹ (Strong, Ester)

-

Fingerprint: 1274, 1126 cm⁻¹[2]

Synthesis & Isolation Protocol

The synthesis of the 8-iodo derivative is typically achieved via electrophilic iodination of the parent 1,6-naphthyridine ester. This protocol avoids harsh conditions that might hydrolyze the ester.

Reaction Workflow (Graphviz)

Caption: Regioselective iodination of 1,6-naphthyridine scaffold using NIS/p-TsOH.

Detailed Protocol [1]

-

Activation: Dissolve Ethyl 1,6-naphthyridine-2-carboxylate (1.0 equiv) in anhydrous THF. Cool to -10°C.

-

Acidification: Add p-Toluenesulfonic acid (p-TsOH) (0.4 equiv). Stir at -10°C for 10 mins, then warm to Room Temperature (RT) and stir for 24 hours. Note: Acidification activates the pyridine ring for electrophilic attack.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.0 equiv) to the reaction mixture. Stir at RT for 21 hours.

-

Work-up: Evaporate THF under vacuum. Resuspend residue in saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3x).[2][3]

-

Purification: Dry organic phase over MgSO₄, filter, and concentrate. Purify via column chromatography on Alumina (neutral) eluting with Ethyl Acetate/Cyclohexane (7:3).

-

Result: Yellow solid, MP 135-137°C.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (iodinated compounds can be photosensitive).

-

Reactivity:

-

Incompatible with: Strong oxidizing agents, strong bases (hydrolysis of ester).

-

Sensitive to: Prolonged exposure to light may cause liberation of iodine (discoloration).

-

-

Safety (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

References

-

Chezal, J. M., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent EP 2363399 A1.

-

Garg, P. K., et al. (2010). Synthesis and biological evaluation of substituted 1,6-naphthyridines. Journal of Medicinal Chemistry. (Cited for general scaffold properties).[4]

Sources

Advanced Mass Spectrometry Guide: Characterization of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Topic: Mass Spectrometry Analysis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and anti-infective agents.[1][2] Its 1,6-naphthyridine core provides a distinct physicochemical profile compared to the more common quinoline or 1,8-naphthyridine analogues.[1][2]

This guide details the mass spectrometry (MS) characterization of this molecule, addressing specific challenges such as reductive deiodination artifacts in Electrospray Ionization (ESI) and the unique fragmentation pathways driven by the 8-iodo substituent. It provides a self-validating protocol designed to ensure data integrity during structural confirmation.[1][2]

Physicochemical Profile & MS Characteristics[3][4][5][6][7][8][9]

Understanding the fundamental properties of the analyte is the first step in robust method development.

Molecular Identity

| Property | Value | Notes |

| Formula | C₁₁H₉IN₂O₂ | |

| Exact Mass | 327.9709 | Monoisotopic |

| [M+H]⁺ | 328.9782 | ESI Positive Mode Target |

| Isotopic Pattern | Unique (No M+2) | Iodine is monoisotopic (¹²⁷I).[1][2][3][4] Unlike Cl or Br, there is no significant M+2 peak.[2] |

| LogP (Calc) | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reverse Phase LC.[1][2] |

| pKa (Calc) | ~3.5 (N1), ~4.8 (N6) | N6 is the likely site of protonation due to the electron-withdrawing effect of the C2-ester on N1. |

The Iodine Signature

The presence of iodine provides a high-mass defect and a "clean" isotopic window.

-

Diagnostic Feature: A mass gap of 127 Da (I radical) or 128 Da (HI) in fragmentation spectra.[2]

-

Warning: Aryl iodides are susceptible to homolytic cleavage of the C-I bond in the ion source, potentially mimicking an impurity (the deiodinated analog).

Method Development Strategy

Ionization Source Selection

-

Recommended: ESI+ (Electrospray Ionization, Positive Mode) .[2] The basic nitrogen atoms in the naphthyridine ring readily accept protons.

-

Alternative: APCI+ (Atmospheric Pressure Chemical Ionization) if solubility issues arise, though thermal degradation of the iodine bond is a higher risk.

Critical Artifact Control: Deiodination

Expert Insight: Reductive deiodination of aryl iodides is a known artifact in ESI, particularly when Formic Acid (FA) is used in the mobile phase. The formate radical can facilitate the replacement of Iodine with Hydrogen in the electrospray droplet/capillary interface.

-

Observation: Appearance of a peak at m/z 203 (De-iodo analog) alongside the parent m/z 329.

-

Mitigation Protocol:

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.

-

Note: Avoid storing in plastic for long periods; iodine compounds can adsorb or degrade.[2]

-

LC-MS Conditions (Standardized)

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50 mm, 1.7 µm) | Standard RP retention.[1][2] |

| Mobile Phase A | Water + 5 mM Ammonium Acetate | Buffering without inducing deiodination.[2] |

| Mobile Phase B | Acetonitrile | Sharp peak shape for aromatics.[2] |

| Gradient | 5% B to 95% B over 5 min | Rapid elution of the lipophilic ester. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[2] |

| Cone Voltage | 20 - 40 V | Optimize for [M+H]⁺ stability. |

Fragmentation Mechanisms (MS/MS)[1][7]

The fragmentation of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate follows distinct pathways governed by the labile ester group and the weak C-I bond.[1][2]

Primary Fragmentation Pathways

-

Ester Cleavage (McLafferty-like): Loss of ethylene (C₂H₄, 28 Da) from the ethyl group is a dominant pathway for ethyl esters, generating the carboxylic acid cation.

-

Transition:m/z 329 → m/z 301.[2]

-

-

Alkoxy Loss: Loss of the ethoxy radical or ethanol (-OEt / -EtOH) to form the acylium ion.[2]

-

Transition:m/z 329 → m/z 283/284.[2]

-

-

Iodine Loss: Direct loss of I[2]• (127 Da) or HI (128 Da) from the parent or fragments.

Fragmentation Logic Diagram

The following diagram illustrates the stepwise dissociation logic for structural confirmation.

Caption: Predicted MS/MS fragmentation tree for Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (ESI+).

Workflow Visualization

To ensure reproducibility, follow this analytical workflow.

Caption: Optimized LC-MS workflow emphasizing the exclusion of Formic Acid to prevent deiodination.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Presence of m/z 203 | In-source deiodination (Artifact). | Switch mobile phase modifier to Ammonium Acetate; reduce capillary voltage.[2] |

| Low Sensitivity | Ion suppression or poor protonation.[2] | Ensure pH is neutral/slightly acidic (Ammonium Acetate pH ~5-6 is ideal).[1][2] |

| No Fragmentation | Collision Energy (CE) too low.[2] | Naphthyridine rings are stable.[2] Increase CE to 30-40 eV to break the C-I bond.[2] |

| Complex Isotope Pattern | Contamination.[2][5] | Verify Iodine monoisotopic pattern. If M+2 is ~30% of M, Chlorine is present (impurity).[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5330128 (Naphthyridine derivatives).[2] Retrieved from [Link][1][2]

-

Huset, C. A., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.[2][6] Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodobutane and fragmentation patterns of iodo-compounds. Retrieved from [Link]

Sources

- 1. 1,6-Naphthyridine 18 | C28H40N6O3 | CID 5330128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridine 23 | C29H42N6O3 | CID 5330133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Determination of Trace Level Iodine in Biological and Botanical Reference Materials by Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 8-Iodo-1,6-Naphthyridine Derivatives: A Technical Guide

Introduction: The Strategic Value of the 8-Iodo-1,6-Naphthyridine Scaffold

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline.[1] Its dual-nitrogen architecture provides unique hydrogen bond acceptor vectors, making it highly effective in targeting kinase ATP-binding pockets (e.g., FGFR4, c-Met) and viral enzymes like HIV-1 integrase.[1]

The 8-iodo-1,6-naphthyridine derivative is of particular significance not merely as a final drug candidate, but as a high-value synthetic pivot.[1] The iodine atom at the C8 position exhibits a pronounced

-

Synthetic Utility: It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the scaffold.[1]

-

Structural Integrity: In solid-state engineering, the C-I bond drives supramolecular assembly via halogen bonding, a non-covalent interaction increasingly exploited to tune solubility and bioavailability.[1]

Synthesis & Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization protocol is required.[1]

Synthetic Route

The most robust pathway to 8-iodo-1,6-naphthyridine proceeds via the 8-hydroxy intermediate, utilizing the inherent reactivity of the pyridine-fused ring system.[1]

Step 1: Formation of the Naphthyridine Core

-

Reagents: 4-Aminopyridine, Glycerol, Sulfo-mix (Nitrobenzene/Sulfuric Acid).[1]

-

Mechanism: Skraup reaction. The glycerol dehydrates to acrolein, which undergoes conjugate addition with 4-aminopyridine, followed by cyclization and oxidation.[1]

Step 2: Functionalization to 8-Hydroxy

-

Reagents:

(N-oxide formation), followed by Acetic Anhydride rearrangement (Boekelheide reaction).[1] -

Outcome: Rearrangement of the N-oxide introduces an acetoxy group at C8, which is hydrolyzed to the hydroxyl.[1]

Step 3: Iodination (The Critical Step)

-

Reagents:

or -

Protocol: Convert 8-hydroxy-1,6-naphthyridine to 8-chloro-1,6-naphthyridine using

. Subsequently, treat with NaI in acetyl chloride/acetonitrile to effect the halogen exchange.

Crystallization Protocol

-

Method: Slow Evaporation.[2]

-

Solvent System: Dichloromethane (DCM) / Hexane (1:1 v/v).

-

Procedure: Dissolve 20 mg of purified 8-iodo-1,6-naphthyridine in 2 mL of DCM. Filter through a 0.45

m PTFE syringe filter into a clean vial. Carefully layer 2 mL of hexane on top. Cap loosely to allow slow diffusion and evaporation at 4°C. -

Timeframe: 48–72 hours for prism-like crystals suitable for XRD.

Structural Analysis: Intermolecular Forces & Packing

The crystal structure of 8-iodo-1,6-naphthyridine is defined by a competition between classical

The Sigma-Hole & Halogen Bonding

The iodine atom at C8 is polarized by the electron-deficient naphthyridine ring.[1] This creates a region of positive electrostatic potential (the

-

Donor: C8-Iodine (

-hole).[1] -

Acceptor: N6-Nitrogen of a neighboring molecule.[1]

-

Geometry: The

angle is typically near-linear ( -

Distance: The

distance is consistently shorter than the sum of the van der Waals radii (approx.[3] 3.53 Å), often observed around 2.90–3.10 Å in these systems.

Lattice Architecture

The molecules arrange in planar sheets. The halogen bonds form "molecular tapes" or infinite chains, which are then stacked vertically via

| Parameter | Value (Typical) | Significance |

| Space Group | Common for planar heterocycles; allows centrosymmetric pairing.[1] | |

| C-I Bond Length | 2.08 – 2.10 Å | Standard for aromatic iodides; slight elongation indicates halogen bonding. |

| 3.4 – 3.6 Å | Indicates strong orbital overlap between layers.[1] | |

| High directionality confirms halogen bond nature (vs. isotropic dispersion). |

Visualization of Interaction Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, driven by the interplay of halogen bonding and pi-stacking.

Figure 1: Hierarchical assembly of 8-iodo-1,6-naphthyridine crystals.[1] The primary vector is the halogen bond, forming 1D chains, which then stack via pi-interactions.[1]

Medicinal Chemistry Implications

Understanding the crystal structure of the 8-iodo precursor directly informs drug design in two ways:

-

Binding Affinity Prediction: The

interaction observed in the crystal lattice mimics the interaction between the inhibitor and the protein backbone (e.g., carbonyl oxygen in the hinge region of a kinase). If the iodine is retained in the final drug, it can serve as an "anchor" via halogen bonding to the target protein. -

Solubility Profiling: The strength of the crystal lattice (Lattice Energy) correlates inversely with solubility. The robust halogen-bonded network suggests that 8-iodo derivatives may have high melting points and lower solubility, requiring formulation strategies (e.g., salt formation) if the iodine is kept.[1]

Experimental Protocols

Suzuki-Miyaura Coupling (Standardization)

To validate the reactivity of the 8-iodo position described in the structural analysis.[1]

-

Setup: Charge a microwave vial with 8-iodo-1,6-naphthyridine (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1).

-

Reaction: Seal and heat at 90°C for 4 hours (or 120°C for 20 min in microwave).

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (0-5% MeOH in DCM).

Single Crystal X-Ray Diffraction (SC-XRD)[1]

-

Mounting: Mount crystal on a MiTeGen loop using paratone oil.

-

Data Collection: Collect at 100 K using Mo K

radiation ( -

Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement. Pay special attention to the iodine anisotropy parameters.

References

-

1,6-Naphthyridine Derivatives in Drug Development Source: ResearchGate [1]

-

Halogen Bonding in Heterocycles Source: MDPI (Molecules) [1]

-

Suzuki Coupling Protocols for Iodo-Naphthyridines Source: BenchChem [1]

-

Structural Investigation of Naphthyridine Scaffolds Source: NIH / PubMed [1]

-

Iodine-Iodine Halogen Bonds in Crystal Structures Source: NIH / PubMed [1]

Sources

Technical Guide: Solubility Profiling of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

[1]

Executive Summary

Compound Identity: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate CAS: 1005030-67-0 Molecular Weight: 328.11 g/mol Physical Form: Solid (typically off-white to pale yellow)[1]

Solubility Overview: This compound exhibits a solubility profile characteristic of lipophilic, electron-deficient heteroaromatic esters .[1] It shows negligible aqueous solubility but high affinity for polar aprotic solvents (DMSO, DMF) and halogenated hydrocarbons (DCM).[1] Its solubility in protic solvents (Ethanol, Methanol) is temperature-dependent, making them ideal candidates for recrystallization purification.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific naphthyridine derivative, we must analyze its structural pharmacophore.[1]

Structural Analysis

-

1,6-Naphthyridine Core: A planar, bicyclic aromatic system containing two nitrogen atoms.[1] The

- -

Ethyl Ester (-COOEt) at C2: Increases lipophilicity (LogP) compared to the carboxylic acid parent.[1] It provides a hydrogen bond acceptor site but no donor, limiting solubility in water while enhancing it in organic esters and ethers.[1]

-

Iodo Group (-I) at C8: A large, lipophilic halogen.[1] It significantly increases the molecular weight and lipophilicity without adding polarity.[1] This "heavy atom" effect often reduces solubility in light alcohols compared to the chloro- or bromo- analogs.[1]

Theoretical Solubility Prediction (Like Dissolves Like)

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Water | Insoluble | Lack of H-bond donors; high lipophilicity of the iodo-naphthyridine core.[1] |

| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions disrupt the aromatic stacking.[1] |

| Chlorinated (DCM, CHCl3) | High | Excellent solvation of the lipophilic iodo group and aromatic core.[1] |

| Esters (Ethyl Acetate) | Moderate to Good | Compatible polarity; useful for extraction.[1] |

| Alcohols (MeOH, EtOH) | Temperature Dependent | Moderate at RT; High at reflux.[1] Ideal for recrystallization.[1] |

| Alkanes (Hexane, Heptane) | Poor | Dielectric constant too low to solvate the polar nitrogen/ester functionalities.[1] |

Experimental Solubility Data & Solvent Selection

Note: As specific quantitative data (mg/mL) is proprietary for many intermediates, the following classifications are derived from standard process chemistry protocols for 1,6-naphthyridines.

A. Process Solvents (Synthesis & Purification)

These solvents are recommended for reaction media, work-up, and crystallization.[1]

-

Dichloromethane (DCM): Primary Solubilizer. [1]

-

Ethyl Acetate (EtOAc): Extraction Solvent. [1]

-

Ethanol / Isopropanol: Recrystallization Solvents. [1]

B. Analytical Solvents (HPLC/NMR)

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Solvent selection strategy based on operational requirements.

Standard Operating Procedure (SOP): Gravimetric Solubility Determination

Since exact literature values are scarce, researchers must validate solubility in-house.[1] This protocol ensures data integrity.[1]

Phase 1: Saturation

-

Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50

L increments. -

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at

between additions. -

Observation: Continue until the solid fully dissolves (Visual Solubility) or until 1 mL is added without dissolution.

Phase 2: Quantitative HPLC Method (High Precision)

For formulation or biological assay preparation, use this workflow:

Figure 2: Workflow for quantitative solubility determination via HPLC.

Practical Implications for Drug Development

Handling & Stability

-

Hydrolysis Risk: As an ethyl ester, avoid prolonged exposure to strong bases (NaOH, KOH) in aqueous media, which will hydrolyze the ester to the carboxylic acid (8-iodo-1,6-naphthyridine-2-carboxylic acid), drastically altering solubility (becoming water-soluble at high pH).

-

Light Sensitivity: Iodinated heterocycles can be light-sensitive (deiodination).[1] Store solutions in amber vials.

Formulation for Biological Assays

-

Stock Solution: Prepare a 10 mM stock solution in 100% DMSO .

-

Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1]

-

Precipitation Alert: If the compound crashes out upon dilution into water, consider using a co-solvent system (e.g., 5% DMSO + 5% Solutol/Tween 80).[1]

References

Sources

- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate | C22H20N4O4 | CID 68600828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Iodine-catalyzed synthesis of dibenzo[b,h][1,6]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stability and Storage Dynamics of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate: A Technical Whitepaper

Executive Summary

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate (CAS: 1005030-67-0; Formula: C₁₁H₉IN₂O₂) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry, transition-metal-catalyzed cross-coupling, and the synthesis of radiopharmaceuticals (1)[1]. While its structural complexity—featuring a basic 1,6-naphthyridine core, a labile C8 iodine substituent, and a C2 ethyl ester—imparts immense synthetic utility, it simultaneously introduces specific physicochemical vulnerabilities. This whitepaper provides a mechanistic analysis of these degradation pathways and establishes field-proven, self-validating protocols for storage and stability testing.

Structural Vulnerabilities and Mechanistic Causality

To design an effective storage strategy, we must first understand the thermodynamic and kinetic causality behind the molecule's degradation.

-

The C-I Bond (Photolytic Lability): The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, possessing a low bond dissociation energy. This makes it highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or high-intensity visible light, generating a reactive aryl radical that can abstract hydrogen from solvents to form a deiodinated impurity (2)[2].

-

The Ethyl Ester (Hydrolytic Susceptibility): The ethyl ester group at the C2 position is prone to nucleophilic acyl substitution. The electron-withdrawing nature of the adjacent 1,6-naphthyridine ring system increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis into the corresponding carboxylic acid in the presence of ambient moisture or pH extremes (3)[3].

-

The 1,6-Naphthyridine Core (Oxidative Reactivity): The basic nitrogen atoms within the heteroaromatic core are susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides (4)[4].

Mechanistic degradation pathways of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

Empirical Stability Profile and Storage Directives

To suppress the kinetic energy required for these degradation pathways, rigorous environmental controls must be implemented. The following quantitative parameters represent the optimal storage matrix.

Table 1: Quantitative Storage Conditions and Mechanistic Rationale

| Parameter | Optimal Target | Mechanistic Rationale |

| Temperature | 2°C to 8°C | Suppresses the kinetic energy required for ester hydrolysis and N-oxidation. Room temperature exposure should be limited to <14 days (1)[1]. |

| Light Exposure | 0 lux (Amber Glass) | Prevents UV/Vis-induced homolytic cleavage of the labile C-I bond. |

| Atmosphere | Argon Purged | Displaces atmospheric oxygen, preventing N-oxidation of the naphthyridine nitrogens. |

| Humidity | Desiccated (<10% RH) | Eliminates ambient water vapor to protect the C2 ethyl ester from nucleophilic attack. |

| Purity Baseline | ≥ 98.0% (LC-MS) | Ensures absence of catalytic impurities (e.g., trace metals) that could accelerate degradation. |

Self-Validating Protocol for Forced Degradation Studies

When developing a Stability-Indicating Assay (SIA) for this compound, researchers must perform forced degradation. A common pitfall in stability testing is artifactual degradation—where the sample continues to degrade while waiting in the autosampler queue.

To ensure trustworthiness , the protocol below is a self-validating system: every stress condition is paired with a specific, timed quenching mechanism to halt degradation instantly, ensuring the LC-MS/MS data accurately reflects the exact stress duration.

Self-validating forced degradation workflow for stability-indicating assays.

Step-by-Step Methodology: Forced Degradation Workflow

Step 1: Stock Solution Preparation

-

Action: Dissolve the API in anhydrous acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

-

Causality: MeCN is chosen for its aprotic nature, preventing the baseline solvolysis that would occur if methanol or water were used as the primary diluent.

Step 2: Hydrolytic Stress (Acid/Base) & Neutralization

-

Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

-

Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

-

Self-Validation (Quenching): The electron-deficient naphthyridine ring accelerates base-catalyzed hydrolysis. To validate the endpoint and prevent autosampler degradation, immediately quench the acid stress with 1 mL of 0.1 N NaOH, and the base stress with 1 mL of 0.1 N HCl. Verify the final pH is ~7.0 before injection.

Step 3: Oxidative Stress & Quenching

-

Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Self-Validation (Quenching): Peroxides will continue to oxidize the naphthyridine nitrogens indefinitely. Quench the reaction by adding 100 µL of 10% sodium thiosulfate (Na₂S₂O₃) to instantly reduce residual peroxides prior to analysis.

Step 4: Photolytic Stress & Control

-

Action: Expose a 1.0 mg/mL solution (in quartz vials) to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light, conforming to ICH Q1B standards.

-

Self-Validation (Control): Induces C-I bond homolysis. A dark control (wrapped in aluminum foil) must be placed in the exact same photostability chamber. This isolates photolytic degradation from ambient thermal degradation.

Step 5: Mass Balance Analysis via LC-MS/MS

-

Action: Analyze all quenched samples using a validated LC-MS/MS method.

-

Validation Check: Calculate the mass balance. The sum of the intact API peak area plus the peak areas of all identified degradants (adjusted for response factors) must equal 100% ± 5% of the initial unstressed control. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding.

Conclusion

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a highly valuable but chemically sensitive intermediate. Its stability is governed by the lability of the C-I bond to light, the susceptibility of the ethyl ester to moisture, and the vulnerability of the naphthyridine nitrogens to oxidation. By enforcing strict 2-8°C, desiccated, and light-protected storage conditions, and by utilizing self-validating quenching protocols during stability testing, researchers can ensure the integrity of this compound throughout the drug development lifecycle.

References

-

ChemScene, "1005030-67-0 | Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate", ChemScene Product Catalog. 1

-

European Patent Office, "EP 2363399 A1 - Labelled analogues of halobenzamides as radiopharmaceuticals", Google Patents. 3

-

Chem-Impex, "1,6-Naphthyridine", Chem-Impex Biochemical Research. 4

-

BenchChem, "Role of iodine substituent in the reactivity of aromatic compounds", BenchChem Technical Guides. 2

Sources

Advanced Synthesis of 1,6-Naphthyridine: A Technical Guide

Audience: Senior Chemists, Medicinal Chemistry Leads, Process Development Scientists. Focus: Synthetic methodology, mechanistic insight, and protocol validation for 1,6-naphthyridine scaffolds.

Executive Summary: The Scaffold of Choice

The 1,6-naphthyridine scaffold (diazanaphthalene) has emerged from the shadow of its 1,8-isomer (common in quinolones) to become a privileged structure in modern oncology and infectious disease research. Unlike the 1,5- or 1,8-isomers, the 1,6-arrangement offers a unique vector for hydrogen bonding and pi-stacking interactions critical for targeting FGFR4 kinases , Topoisomerase I , and c-Kit/PDGFR signaling pathways.

This guide moves beyond textbook definitions to provide a field-tested roadmap for synthesizing this core. We analyze the transition from "violent" classical methods to precision metal-catalyzed cross-couplings, ensuring you have the protocols necessary for both gram-scale scaffold production and late-stage library diversification.

Retrosynthetic Logic & Strategic Disconnections

To access the 1,6-naphthyridine core efficiently, one must choose between de novo ring construction (cyclization) and functionalization of a pre-formed core. The choice depends strictly on the substitution pattern required by your SAR (Structure-Activity Relationship) study.

Visualizing the Disconnections

The following diagram maps the three primary strategic entry points:

-

Skraup/Friedländer: Building the N1-containing ring onto a 4-aminopyridine backbone.

-

MCR (Multicomponent): Simultaneous formation of the core from acyclic precursors.

-

Late-Stage Functionalization: Manipulating the C2, C5, or C8 positions of a pre-formed scaffold.

Figure 1: Strategic disconnections for 1,6-naphthyridine synthesis. Blue indicates the target core; Grey indicates classical cyclization precursors; Red indicates modern functionalization intermediates.

Classical Methodology: The Modified Skraup Synthesis

Historically, the Skraup reaction applied to 4-aminopyridine was considered dangerous and low-yielding (<2%) due to the violent nature of the reaction and the low basicity of the precursor. However, the Kress-Paudler modification (using a "Sulfo-mix") transformed this into a viable route for accessing the parent 1,6-naphthyridine ring in moderate yields (40–50%).

Mechanistic Insight

The reaction proceeds via the formation of acrolein (from glycerol), which undergoes a conjugate addition with the 4-aminopyridine. The critical step is the acid-catalyzed cyclization onto the C3 position of the pyridine ring. The use of nitrobenzenesulfonic acid acts as a milder oxidant than the traditional nitrobenzene, preventing "runaway" exotherms.

Figure 2: The Skraup reaction pathway. The 'Sulfo-mix' oxidant is critical for the final aromatization step.

Protocol 1: Modified Skraup Synthesis (Kress-Paudler Method)

Best for: Generating the unsubstituted parent core or simple alkyl derivatives.

Reagents:

-

4-Aminopyridine (0.08 mol, 7.5 g)

-

Glycerol (anhydrous, 25 g)

-

"Sulfo-mix" (Prepare by mixing nitrobenzenesulfonic acid in sulfuric acid)

-

Water, Sodium Hydroxide (NaOH), Chloroform (for extraction).

Procedure:

-

Preparation of Sulfo-mix: In a flask, dissolve m-nitrobenzenesulfonic acid (15 g) in conc. sulfuric acid (45 g). This replaces the volatile and violent nitrobenzene of the original Skraup.

-

Addition: Cool the Sulfo-mix to 0–5°C. Add anhydrous glycerol (25 g) dropwise.

-

Substrate Introduction: Add 4-aminopyridine (7.5 g) slowly. Add 40 mL of water immediately after. Stir until homogeneous.

-

Reaction: Heat the mixture to 135°C for 4 hours. Note: The reaction may foam; ensure adequate headspace.

-

Work-up: Cool to room temperature. Pour onto crushed ice (approx. 200 g).

-

Neutralization: Basify carefully with 50% NaOH solution until pH > 10. Keep the temperature below 20°C using an ice bath.

-

Extraction: Extract the resulting slurry continuously with chloroform for 24 hours (or 4x with 100 mL portions if continuous extraction is unavailable).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate. Recrystallize the residue from diethyl ether/petroleum ether.

-

Typical Yield: 40–50%

-

Appearance: White/pale yellow solid (m.p. < 40°C).

-

Modern MedChem Route: Pd-Catalyzed Diversification

For drug discovery, the parent ring is rarely the final target. You need functional handles. The modern standard utilizes halogenated intermediates (e.g., 2-chloro or 5,7-ditriflate derivatives) coupled with Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Strategic Advantage: The Ditriflate Approach

A 2024 study highlighted the utility of heteroaryl ditriflates . These intermediates allow for sequential, site-selective functionalization—first at the more reactive C5 position (via SNAr or rapid coupling), followed by the C7 position.

Protocol 2: Suzuki-Miyaura Coupling on Halogenated 1,6-Naphthyridine

Best for: Late-stage library generation and SAR exploration.

Reagents:

-

Substrate: 2-Chloro-1,6-naphthyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) with XPhos or SPhos (10 mol%) OR Pd(dppf)Cl₂.

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

-

Setup: In a microwave vial or Schlenk tube, combine the 2-chloro-1,6-naphthyridine (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Catalyst Addition: Add the Pd catalyst and ligand under Argon flow.

-

Solvent: Add degassed 1,4-Dioxane/Water (5 mL). Seal the vessel.

-

Reaction: Heat to 90–100°C for 2–4 hours (or 30 mins at 110°C in a microwave reactor).

-

Monitoring: Check TLC/LC-MS for consumption of the chloride.

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Comparative Analysis of Methods

| Feature | Modified Skraup | Friedländer Condensation | Pd-Catalyzed / Ditriflate |

| Precursor Availability | High (4-Aminopyridine is cheap) | Medium (Requires amino-aldehydes) | Low (Requires pre-synthesis of core) |

| Reaction Conditions | Harsh (Acid, 135°C) | Moderate (Base/Acid, Reflux) | Mild (80-100°C, Neutral) |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | Medium | High (Excellent for complex drugs) |

| Primary Use Case | Gram-scale synthesis of parent core | Synthesis of 2,3-substituted rings | Late-stage SAR / Library synthesis |

| Yield | 40–50% | 60–80% | 70–95% |

References

-

Skraup Synthesis Modification: Kress, T. J., & Paudler, W. W. (1967). Synthesis of 1,6-naphthyridine from 4-aminopyridine.[2][3] Chemical Communications. Link

-

Biological Relevance (FGFR4): Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry (2022). Link

-

Review of Synthesis: Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect (2021). Link

-

Modern Ditriflate Strategy: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry (2024). Link

-

General Suzuki Protocol: Suzuki-Miyaura Cross-Coupling Reaction Screening. Sigma-Aldrich Protocols. Link

Sources

Methodological & Application

Heck coupling of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Part 1: Executive Summary & Strategic Rationale

The Challenge: The functionalization of 1,6-naphthyridines is a critical gateway in the synthesis of next-generation kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. However, the substrate ethyl 8-iodo-1,6-naphthyridine-2-carboxylate presents a unique dichotomy of reactivity:

-

Electronic Activation: The electron-deficient nature of the 1,6-naphthyridine ring, further activated by the C2-ester, makes the C8-iodide highly reactive toward oxidative addition.

-

Catalyst Poisoning: The N1 and N6 nitrogen atoms possess lone pairs capable of coordinating to Palladium (Pd), potentially arresting the catalytic cycle by forming stable, inactive Pd(II)-N complexes (the "heterocycle trap").

The Solution: This protocol details a "Ligand-Controlled" Heck coupling strategy. By utilizing bulky, electron-rich phosphines or bidentate ligands with large bite angles, we sterically discourage N-coordination while facilitating the cross-coupling cycle. This guide prioritizes the Jeffery Conditions (Phase-Transfer Catalysis) and Bulky Phosphine protocols to ensure reproducibility and high yields.

Part 2: Technical Background & Mechanistic Insight

Substrate Analysis

-

Substrate: Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate.

-

Electrophile: C8-Iodide. The C-I bond is weakened by the electron-withdrawing nature of the diazanaphthalene core.

-

Nucleophile: Activated alkenes (e.g., acrylates, styrenes).

-

Critical Risk: The basicity of N6 and N1. If the Pd catalyst coordinates here, it precipitates as Pd-black or forms an inactive resting state.

The Catalytic Cycle & The "Heterocycle Trap"

The following diagram illustrates the standard Heck cycle versus the competitive inhibition pathway common in naphthyridine chemistry.

Figure 1: Catalytic cycle showing the competitive N-coordination trap. High temperatures and bulky ligands favor the productive pathway.

Part 3: Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(OAc)₂ / P(o-tol)₃)

Best for: Initial screening, cost-efficiency, and sterically undemanding alkenes (e.g., Ethyl acrylate).

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 328 mg)

-

Alkene: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)

-

Why: The ortho-methyl groups provide steric bulk, preventing the Pd from binding tightly to the naphthyridine nitrogens.

-

-

Base: Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: DMF (Anhydrous) or DMAc (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add the naphthyridine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Inerting: Cap the vessel and cycle vacuum/Argon three times.

-

Solvation: Inject anhydrous DMF via syringe.

-

Reagent Addition: Add Et₃N (2.5 equiv) followed by the alkene (1.5 equiv) via syringe.

-

Reaction: Heat the mixture to 100 °C for 4–12 hours.

-

Note: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting iodide should disappear rapidly (<2 hrs); the rate-limiting step is often the insertion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography on silica gel. Naphthyridines are polar; start with 10% EtOAc/Hexane and gradient to 60% EtOAc.

Method B: The "High-Performance" Protocol (Pd(dppf)Cl₂)

Best for: Difficult substrates, sterically hindered alkenes, or if Method A yields <50%.

Reagents:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Inorganic bases often reduce double-bond isomerization.

-

Solvent: 1,4-Dioxane (0.2 M)

-

Temp: 90 °C

Protocol Differences: Use the same setup as Method A. The bidentate dppf ligand creates a rigid bite angle that accelerates reductive elimination and is highly resistant to displacement by the naphthyridine nitrogen.

Part 4: Data Analysis & Troubleshooting

Expected Results Table

| Parameter | Method A [P(o-tol)₃] | Method B [Pd(dppf)Cl₂] | Notes |

| Conversion | >95% | >98% | Iodide is highly reactive. |

| Isolated Yield | 75-85% | 80-92% | Method B minimizes dehalogenation. |

| Reaction Time | 6-12 h | 2-6 h | Bidentate ligands accelerate the cycle. |

| Main Byproduct | De-iodinated arene (H-Ar) | Isomerized alkene | Keep water out to prevent ester hydrolysis. |

Optimization Decision Tree

Figure 2: Workflow for optimizing reaction conditions based on intermediate LCMS data.

Part 5: Safety & Handling (MSDS Summary)

-

Palladium Salts: Potential sensitizers. Handle in a fume hood.

-

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate: Treat as a potent bioactive intermediate. Avoid inhalation.

-

DMF/DMAc: Hepatotoxic and teratogenic. Use double-gloving (Nitrile).

-

Waste Disposal: Aqueous streams will contain Palladium and must be treated with heavy metal scavengers (e.g., SiliaMetS® Thiol) before disposal.

Part 6: References

-

Synthesis of Functionalized Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637.

-

Palladium-Catalyzed Coupling of Naphthyridines: Guillaume, M., et al. (2015). Regioselective palladium-catalyzed cross-coupling reactions of polyhalogenated 1,6-naphthyridines. Tetrahedron, 71(21), 3303-3313.

-

Mechanism of Heck Reaction (General): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Medicinal Chemistry Context (PDE4 Inhibitors): Hersperger, R., et al. (2000).[1] Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines.[1][2] Journal of Medicinal Chemistry, 43(4), 675-682.[1] (Note: While discussing the 1,7-isomer, this paper establishes the foundational conditions for naphthyridine couplings).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Iodo-1,6-Naphthyridine Derivatives

Introduction: The Strategic Importance of 1,6-Naphthyridines and C-N Bond Formation

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide range of biologically active molecules, including agents with anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[1] A critical transformation in this endeavor is the formation of carbon-nitrogen (C-N) bonds, which introduces amine functionalities that are often crucial for pharmacological activity.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.[5][7] For electron-deficient and sterically hindered heterocyclic systems like 1,6-naphthyridines, the Buchwald-Hartwig amination provides a mild and efficient pathway for amination.[8]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 8-iodo-1,6-naphthyridine derivatives, a key transformation for accessing novel 8-amino-1,6-naphthyridine compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the 8-iodo-1,6-naphthyridine. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo derivatives highly reactive electrophiles in this step.[9][10] This is followed by coordination of the amine to the palladium center. A crucial step is the deprotonation of the coordinated amine by a base to form a palladium-amido complex.[11][12][13] The final step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Critical Experimental Parameters: A Guide to Rational Reaction Design

The success of the Buchwald-Hartwig amination of 8-iodo-1,6-naphthyridine derivatives hinges on the careful selection of several key parameters.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction. Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred over traditional sources like Pd(OAc)₂ because they readily form the active LPd(0) catalyst.[14]

For electron-deficient and potentially coordinating heterocyclic substrates like 1,6-naphthyridines, bulky and electron-rich phosphine ligands are generally required.[5][15] These ligands promote the formation of monoligated palladium species, which enhances the rates of both oxidative addition and reductive elimination.[5]

| Ligand Class | Recommended Ligands | Rationale and Considerations |

| Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent for a wide range of amines, including primary and secondary amines. Their steric bulk can prevent catalyst deactivation.[14][16] |

| Ferrocenylphosphines | Josiphos (e.g., CyPFtBu) | Have shown success in the amination of challenging heteroaryl chlorides and may be effective for iodo-naphthyridines.[17] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Offer strong σ-donation and can be highly effective, particularly with well-defined Pd-NHC precatalysts.[7][18][19] |

A good starting point for a new system is to screen a small set of ligands to identify the optimal one for your specific 8-iodo-1,6-naphthyridine derivative and amine coupling partner.[14]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle, primarily facilitating the deprotonation of the amine.[11][12][13] The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.

| Base | Recommended Solvents | Considerations |

| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | A strong, commonly used base that is highly effective but can be problematic with base-sensitive functional groups.[9][14] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | THF, Toluene | A strong, non-nucleophilic base that can be used when NaOtBu is not suitable.[20] |

| Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | Weaker inorganic bases that are suitable for substrates with base-sensitive functionalities. May require higher reaction temperatures.[14][21] |

For nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[11][12]

Solvent Selection

The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the reaction rate.

| Solvent | Properties and Considerations |

| Toluene | A common and effective nonpolar solvent for Buchwald-Hartwig reactions.[16][22] |

| 1,4-Dioxane | A polar aprotic solvent that is also widely used.[16] Note: Dioxane is a peroxide-forming solvent and should be handled with care. |

| tert-Butanol (t-BuOH) | Can be used as a solvent or co-solvent and may be beneficial in certain cases. |

If reagent solubility is an issue, a more polar solvent like DMF could be considered, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.[16]

Reaction Temperature

Most Buchwald-Hartwig aminations are conducted at elevated temperatures, typically between 80-110 °C.[9][10][14] However, prolonged exposure to high temperatures can lead to catalyst decomposition, which often manifests as the formation of palladium black.[16] If catalyst decomposition is observed, lowering the reaction temperature and extending the reaction time may be beneficial.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an 8-iodo-1,6-naphthyridine derivative with a primary or secondary amine on a 1.0 mmol scale.

Caption: A visual representation of the general experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

8-Iodo-1,6-naphthyridine derivative (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined septum cap

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 8-iodo-1,6-naphthyridine derivative, the palladium precatalyst, and the base to the oven-dried reaction vial.[14]

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.[14]

-

Reaction: Seal the vial tightly with the septum cap. If not in a glovebox, purge the vial with inert gas for 5-10 minutes. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[14]

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.[16]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[16]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-1,6-naphthyridine derivative.[16]

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

| Observation | Potential Cause | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst (e.g., G3 or G4 palladacycles). Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[14] |

| Inappropriate ligand choice | Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrates.[14] | |

| Incorrect base selection | For base-sensitive substrates, switch to a weaker base like Cs₂CO₃ or K₃PO₄, possibly at a higher temperature.[14] | |

| Formation of Palladium Black | Catalyst decomposition | Lower the reaction temperature and increase the reaction time. Ensure the use of anhydrous and degassed solvents and reagents.[16] |

| Hydrodehalogenation (Ar-I → Ar-H) | Side reaction | Optimize the catalyst loading and reaction temperature. This side reaction can sometimes be promoted by certain catalyst systems.[14] |

| Reaction Stalls | Catalyst poisoning or decomposition | The nitrogen atoms in the 1,6-naphthyridine ring can potentially coordinate to the palladium and inhibit catalysis. Using a more sterically hindered ligand may mitigate this issue.[5] |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood or glovebox.

-

Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

Solvents: Organic solvents should be handled in a well-ventilated fume hood. Be aware of the specific hazards of each solvent (e.g., flammability, peroxide formation for dioxane).

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 8-amino-1,6-naphthyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design of experimental conditions. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can successfully synthesize a wide array of novel 1,6-naphthyridine-based compounds for applications in drug discovery and materials science.

References

-

Zhang, H., Zheng, X., Li, J., Zhang, Y., & Zhang, A. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

-

Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

-

Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Mao, J., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular Diversity. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Available at: [Link]

-

Ananikov, V. P., et al. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Organometallics. Available at: [Link]

-

Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown Source. Available at: [Link]

-

American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

-

Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

-

YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

-

PubMed. (2004). A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of O-Carbonyl-Substituted Aryl Halides. PubMed. Available at: [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Available at: [Link]

-

PubMed. (2003). Design and synthesis of 8-hydroxy-[8][23]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PubMed Central. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

-

Unknown Author. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Unknown Source. Available at: [Link]

-

American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

-

NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. Available at: [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

-

American Chemical Society. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. Available at: [Link]

-

PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

-

Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]

Sources

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Use of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate as a synthetic intermediate

Application Note: Divergent Synthetic Workflows Using Ethyl 8-Iodo-1,6-naphthyridine-2-carboxylate

Executive Summary & Strategic Rationale